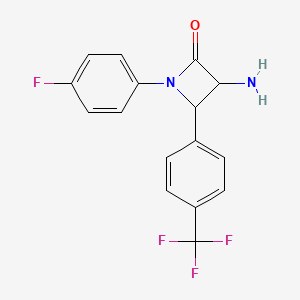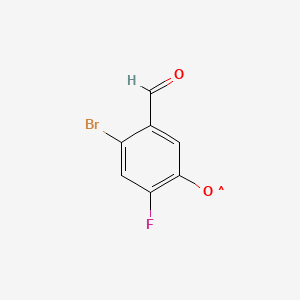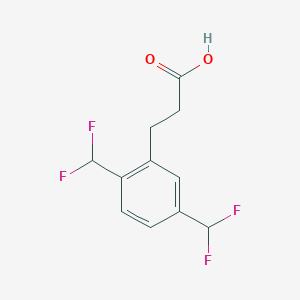
Nonacosadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nonacosadiene, specifically (7Z,11Z)-Nonacosadiene, is a long-chain hydrocarbon pheromone primarily found in the fruit fly Drosophila melanogaster. This compound plays a crucial role in the mating behavior of these flies, acting as a chemical signal that influences male courtship behavior .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7Z,11Z)-Nonacosadiene involves a series of chemical reactions starting from simpler hydrocarbons. One notable method includes the use of tetrahydropyridine derivatives. The synthetic route typically involves the formation of carbon-carbon double bonds at specific positions along the hydrocarbon chain .
Industrial Production Methods
While detailed industrial production methods for Nonacosadiene are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Nonacosadiene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, converting double bonds into single bonds.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using halogens or other reactive species.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens like chlorine (Cl₂) or bromine (Br₂) under UV light.
Major Products Formed
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated hydrocarbons.
Aplicaciones Científicas De Investigación
Nonacosadiene has several applications in scientific research:
Chemistry: Used as a model compound to study hydrocarbon chemistry and reaction mechanisms.
Biology: Studied for its role in insect behavior, particularly in mating and communication.
Industry: Used in the synthesis of other complex organic compounds and materials .
Mecanismo De Acción
Nonacosadiene exerts its effects primarily through its role as a pheromone. In Drosophila melanogaster, it binds to specific olfactory receptors on the antennae of male flies, triggering a cascade of neural signals that lead to courtship behavior. The molecular targets include olfactory sensory neurons that are tuned to detect this specific hydrocarbon .
Comparación Con Compuestos Similares
Nonacosadiene is part of a broader class of cuticular hydrocarbons that serve as pheromones in insects. Similar compounds include:
(Z,Z)-7,11-Heptacosadiene (7,11-HD): Another female-specific pheromone in Drosophila melanogaster.
(Z)-7-Tricosene (7-T): A male-specific antiaphrodisiac pheromone.
11-cis-Vaccenyl acetate (cVA): Another male-specific pheromone.
This compound is unique in its specific role in female Drosophila melanogaster and its ability to induce male courtship behavior, distinguishing it from other similar hydrocarbons .
Propiedades
Fórmula molecular |
C29H56 |
|---|---|
Peso molecular |
404.8 g/mol |
Nombre IUPAC |
(7E,11E)-nonacosa-7,11-diene |
InChI |
InChI=1S/C29H56/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h13,15,21,23H,3-12,14,16-20,22,24-29H2,1-2H3/b15-13+,23-21+ |
Clave InChI |
KWUWRILZYFCPRI-IDQXUSCUSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCC/C=C/CC/C=C/CCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCC=CCCC=CCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-2-Fluoro-7,8,9,10-tetrahydro-5H-pyrido[1,2-A]quinoxalin-6(6AH)-one](/img/structure/B14794934.png)
![1-(2,2-difluoro-1,3-benzodioxol-4-yl)-N-[1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)indol-5-yl]cyclopropane-1-carboxamide](/img/structure/B14794936.png)

![N4,N4'-bis[4-(5-phenyl-2-thienyl)phenyl]-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B14794945.png)
![2-amino-N-cyclopropyl-N-[(2-fluorophenyl)methyl]-3-methylbutanamide](/img/structure/B14794961.png)



![N-(1-amino-3-methyl-1-oxopentan-2-yl)-1-[1-[2-[[2-[2-(2-benzamidopropanoylamino)propanoylamino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B14795003.png)


![CarbaMic acid, N-[(1S)-2-[[4-[3-[5-chloro-3-[[(1,1-diMethylethoxy)carbonyl]aMino]-2-fluorophenyl]-1-(1-Methylethyl)-1H-pyrazol-4-yl]-2-pyriMidinyl]aMino]-1-Methylethyl]-, Methyl ester](/img/structure/B14795023.png)

![(8R,9R,10R,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14795031.png)
